

Unlocking Potential: 3-Amino-3-(2-chlorophenyl)propanoic Acid in Agrochemical Innovation

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-3-(2-chlorophenyl)propanoic acid

Cat. No.: B1267615

[Get Quote](#)

An In-depth Technical Guide for Researchers and Agrochemical Professionals

Introduction: The continuous demand for novel and effective agrochemicals has driven research into diverse chemical scaffolds. Among these, β -amino acids and their derivatives have emerged as a promising class of compounds with potential applications as fungicides, herbicides, and plant growth regulators. This technical guide focuses on **3-Amino-3-(2-chlorophenyl)propanoic acid**, a synthetic β -amino acid, exploring its synthesis, physicochemical properties, and putative roles in agrochemical research. While direct and extensive agrochemical data for this specific compound remains limited in publicly accessible literature, this document consolidates available information on its synthesis and the activities of closely related analogs to provide a foundational resource for further investigation.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **3-Amino-3-(2-chlorophenyl)propanoic acid** is fundamental for its application in agrochemical formulations and for predicting its environmental fate and biological interactions. The key properties are summarized in the table below.[\[1\]](#)[\[2\]](#)[\[3\]](#)

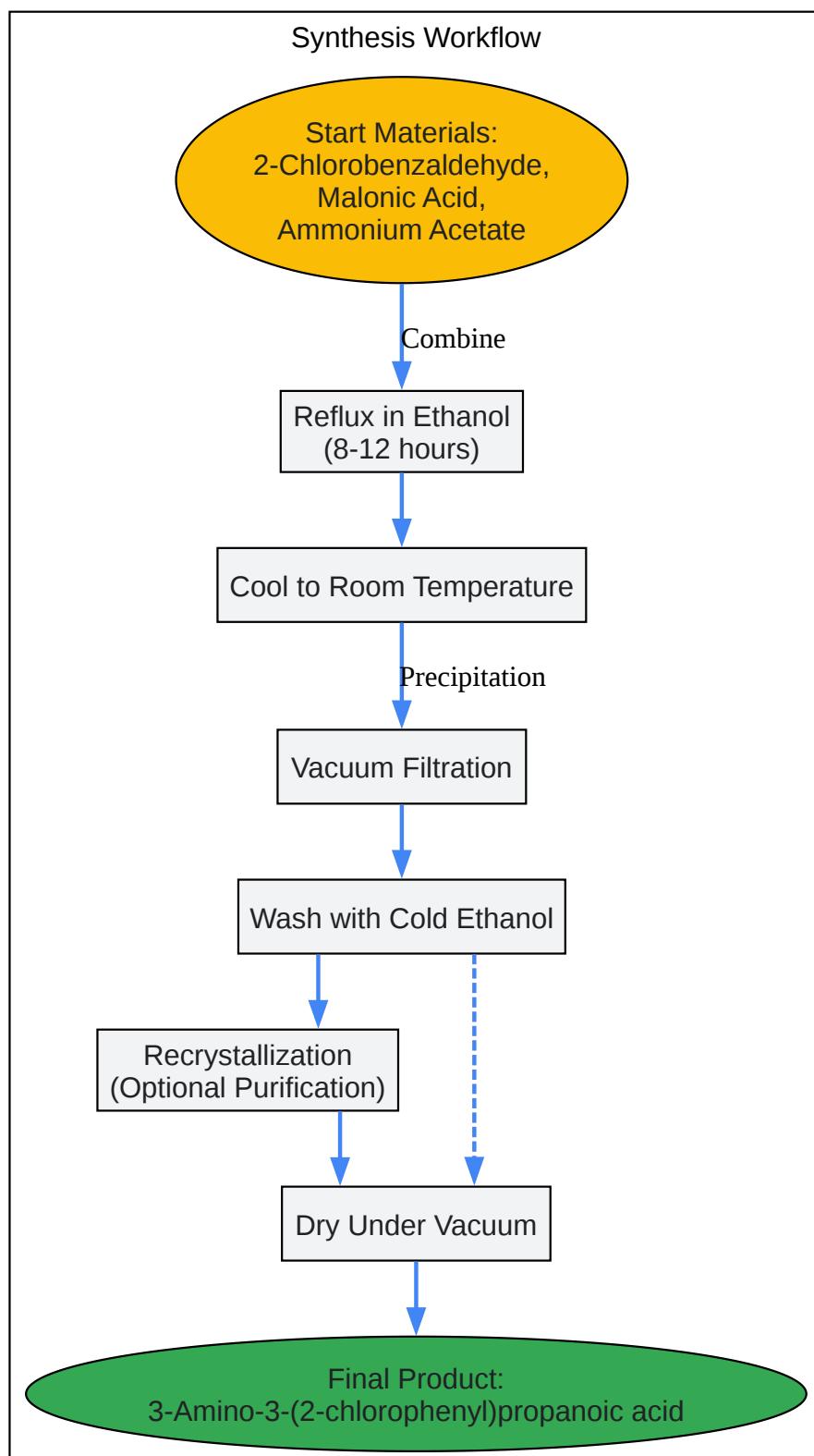
Property	Value	Source
Molecular Formula	C ₉ H ₁₀ ClNO ₂	PubChem[1][3]
Molecular Weight	199.63 g/mol	PubChem[1][3]
CAS Number	68208-20-8	PubChem[1]
Appearance	White to off-white powder	Generic Supplier Data
Melting Point	223 °C (decomposes)	Chem-Impex[4]
Solubility	Sparingly soluble in water	Inferred
pKa	Not available	
LogP	Not available	

Synthesis and Experimental Protocols

The synthesis of **3-Amino-3-(2-chlorophenyl)propanoic acid** can be achieved through various organic synthesis routes. A common and adaptable method is the Rodionov reaction, which involves the condensation of an aldehyde with malonic acid and ammonia or an ammonium salt. Below is a detailed experimental protocol adapted from the synthesis of the analogous 3-Amino-3-(4-chlorophenyl)propanoic acid, as described in patent literature.[2][5] This protocol can be modified for the 2-chloro isomer by substituting 4-chlorobenzaldehyde with 2-chlorobenzaldehyde.

Protocol: Synthesis of Racemic **3-Amino-3-(2-chlorophenyl)propanoic Acid**

Materials:


- 2-Chlorobenzaldehyde
- Malonic acid
- Ammonium acetate
- Ethanol
- Hydrochloric acid (for pH adjustment)

- Sodium hydroxide (for pH adjustment)
- Diatomaceous earth (optional, for filtration)
- Standard laboratory glassware and equipment (reflux condenser, magnetic stirrer, filtration apparatus)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-chlorobenzaldehyde (1.0 eq), malonic acid (1.05 eq), and ammonium acetate (1.5 eq) in ethanol.
- Reflux: Heat the reaction mixture to reflux with vigorous stirring. Maintain reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Precipitation and Filtration: Upon completion, cool the reaction mixture to room temperature. A white precipitate of the crude product should form. If precipitation is slow, the mixture can be cooled further in an ice bath.
- Isolation: Collect the precipitate by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials and byproducts.
- Purification (optional): The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture. The pH of the solution can be adjusted to the isoelectric point of the amino acid to maximize precipitation.
- Drying: Dry the purified product under vacuum to yield **3-Amino-3-(2-chlorophenyl)propanoic acid** as a white to off-white solid.

Characterization: The final product should be characterized by standard analytical techniques, such as ^1H NMR, ^{13}C NMR, and mass spectrometry, to confirm its structure and purity.

[Click to download full resolution via product page](#)

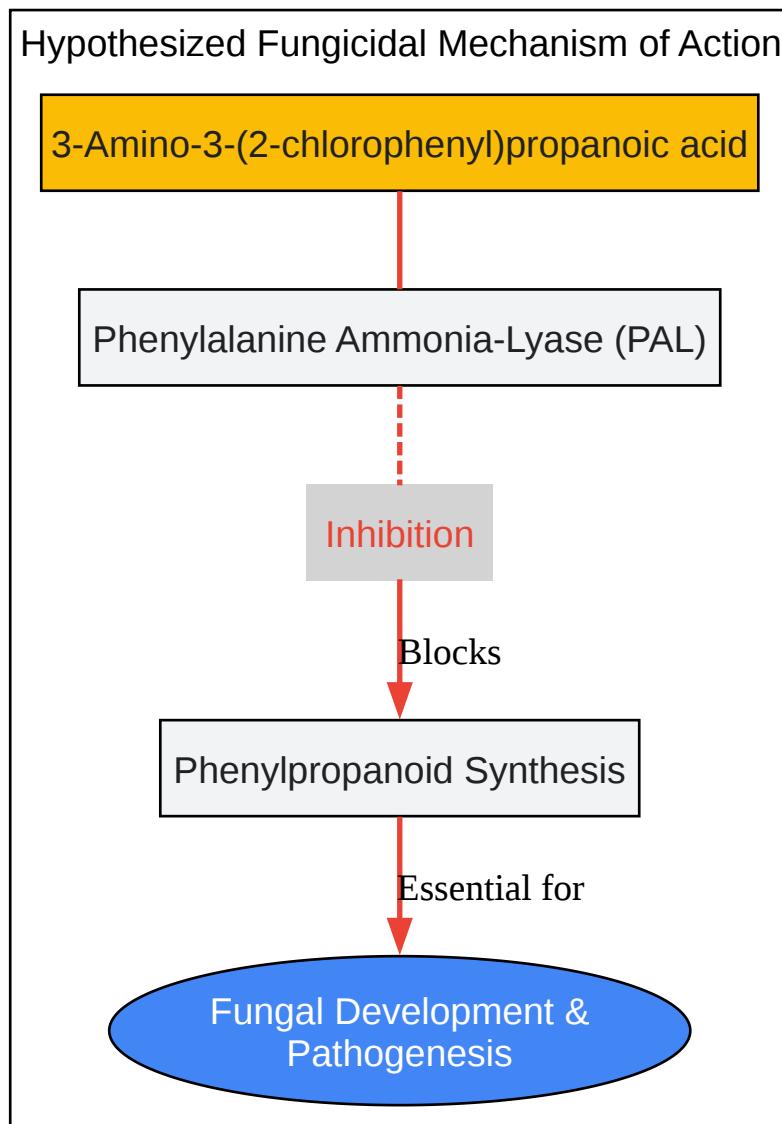
Caption: A flowchart illustrating the key steps in the synthesis of **3-Amino-3-(2-chlorophenyl)propanoic acid**.

Potential Agrochemical Applications and Biological Activity

While specific agrochemical screening data for **3-Amino-3-(2-chlorophenyl)propanoic acid** is not readily available in the public domain, the broader class of β -amino acid derivatives has shown promise in various agrochemical applications.^[4] The presence of the chlorophenyl moiety is a common feature in many commercial pesticides, suggesting that this compound could exhibit biological activity.

Fungicidal Potential:

A European patent describes dipeptide compounds derived from 3-amino-3-(4-chlorophenyl)propanoic acid as having significant fungicidal activity, particularly against Oomycetes.^{[2][5]} This suggests that the core structure of chlorophenyl-substituted β -amino acids may contribute to antifungal properties. The mechanism of action for such compounds is not fully elucidated but could involve the disruption of cell wall synthesis or interference with amino acid metabolism in the fungal pathogen.


Herbicidal and Plant Growth Regulatory Potential:

Phenylalanine and its derivatives are known to play roles in plant physiology. For instance, some phenylalanine derivatives have been investigated as herbicides.^[1] The structural similarity of **3-Amino-3-(2-chlorophenyl)propanoic acid** to phenylalanine could lead to its interaction with plant metabolic pathways, potentially disrupting normal growth and development. It is plausible that this compound could act as an antagonist or competitive inhibitor in amino acid or secondary metabolite biosynthesis pathways in plants.

Putative Mechanism of Action: A Hypothesis

Based on the fungicidal activity of related compounds, a potential mechanism of action for **3-Amino-3-(2-chlorophenyl)propanoic acid** against fungal pathogens could involve the inhibition of key enzymes in amino acid metabolism. One such target could be Phenylalanine Ammonia-Lyase (PAL), an enzyme crucial for the synthesis of phenylpropanoids, which are

important for fungal development and pathogenesis.^[6] By inhibiting PAL, the compound could disrupt essential metabolic pathways in the fungus.

[Click to download full resolution via product page](#)

Caption: A diagram illustrating the hypothesized mechanism of fungicidal action via the inhibition of Phenylalanine Ammonia-Lyase (PAL).

Future Research and Conclusion

3-Amino-3-(2-chlorophenyl)propanoic acid represents a chemical entity with unexplored potential in the agrochemical sector. The synthesis protocols are established, and the structural

analogy to known bioactive molecules, particularly fungicides, provides a strong rationale for further investigation.

Key areas for future research include:

- Broad-spectrum biological screening: Systematic evaluation of the compound's fungicidal, herbicidal, insecticidal, and plant growth regulatory activities against a diverse range of target organisms.
- Quantitative activity assessment: Determination of key efficacy metrics such as Minimum Inhibitory Concentration (MIC) for fungi and EC₅₀ values for herbicidal and plant growth regulatory effects.
- Mechanism of action studies: Elucidation of the specific biochemical pathways and molecular targets affected by the compound in both target and non-target organisms.
- Structure-activity relationship (SAR) studies: Synthesis and evaluation of a library of analogs with modifications to the phenyl ring and amino acid backbone to optimize biological activity and selectivity.
- Formulation development: Investigation of suitable formulations to enhance the stability, solubility, and delivery of the active ingredient for practical field applications.

In conclusion, while comprehensive data is currently lacking, the foundational information presented in this guide suggests that **3-Amino-3-(2-chlorophenyl)propanoic acid** is a worthy candidate for further agrochemical research and development. Its straightforward synthesis and the known bioactivity of related structures provide a solid platform for the discovery of novel crop protection and enhancement solutions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CA2474354A1 - Phenylalanine derivatives as herbicides - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 3-Amino-3-(2-chlorophenyl)propanoic acid | C9H10ClNO2 | CID 239929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. EP1028125B1 - Dipeptide compounds having fungicidal activity and their agronomic use - Google Patents [patents.google.com]
- 6. Fungal and Plant Phenylalanine Ammonia-lyase - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unlocking Potential: 3-Amino-3-(2-chlorophenyl)propanoic Acid in Agrochemical Innovation]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1267615#3-amino-3-2-chlorophenyl-propanoic-acid-in-agrochemical-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com